![molecular formula C17H20N4O2S B5567267 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)
1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide
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Overview
Description
The compound “1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the creation of compounds containing the thiazole ring with variable substituents as target structures . The process of synthesizing a compound of this formula involves the use of phenyl, which can be unsubstituted or substituted with one, two, or three substituents independently selected from halogen and C1-6alkyl .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including our compound of interest, have been found to exhibit antimicrobial activity . For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazole derivatives have been used in the treatment of HIV/AIDS. Ritonavir, a drug containing a thiazole moiety, is used as an antiretroviral drug .
Antifungal Activity
Thiazole derivatives also exhibit antifungal properties. Abafungin is an example of a thiazole derivative used as an antifungal drug .
Anticancer Activity
Thiazole derivatives have shown potential in cancer treatment. Tiazofurin, a thiazole derivative, is used in cancer treatment . Additionally, certain thiazole-based compounds have been synthesized and tested for their cytotoxicity activity on human tumor cell lines .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity, which could be useful in the treatment of high blood pressure .
Antioxidant Activity
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties .
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities, which could be beneficial in the treatment of liver diseases .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-16(23)13-6-8-21(9-7-13)10-15(22)20-17-19-14(11-24-17)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNWMIGAJRIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Phenyl-thiazol-2-ylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide |
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